molecular formula C19H19ClN4O4 B15020926 2-(3-Chlorophenoxy)-N'-[(E)-[5-nitro-2-(pyrrolidin-1-YL)phenyl]methylidene]acetohydrazide

2-(3-Chlorophenoxy)-N'-[(E)-[5-nitro-2-(pyrrolidin-1-YL)phenyl]methylidene]acetohydrazide

Cat. No.: B15020926
M. Wt: 402.8 g/mol
InChI Key: XFLAZZNKEPGGLS-CIAFOILYSA-N
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Description

2-(3-Chlorophenoxy)-N’-[(E)-[5-nitro-2-(pyrrolidin-1-YL)phenyl]methylidene]acetohydrazide is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a chlorophenoxy group, a nitrophenyl group, and a pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenoxy)-N’-[(E)-[5-nitro-2-(pyrrolidin-1-YL)phenyl]methylidene]acetohydrazide typically involves multiple steps:

    Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 3-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide to form 3-chlorophenoxyacetic acid.

    Nitrophenyl Intermediate: The nitrophenyl component is synthesized by nitration of a suitable aromatic compound, followed by reduction to introduce the nitro group.

    Condensation Reaction: The final step involves the condensation of the chlorophenoxyacetic acid with the nitrophenyl intermediate in the presence of a hydrazine derivative to form the desired acetohydrazide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenoxy)-N’-[(E)-[5-nitro-2-(pyrrolidin-1-YL)phenyl]methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation Products: Nitroso derivatives or other oxidized forms.

    Reduction Products: Amino derivatives.

    Substitution Products: Compounds with substituted chlorophenoxy groups.

Scientific Research Applications

2-(3-Chlorophenoxy)-N’-[(E)-[5-nitro-2-(pyrrolidin-1-YL)phenyl]methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenoxy)-N’-[(E)-[5-nitro-2-(pyrrolidin-1-YL)phenyl]methylidene]acetohydrazide involves interactions with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biological processes.

    Pathways Involved: The nitro group can undergo redox reactions, influencing cellular oxidative stress and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenoxyacetic Acid: A related compound with a simpler structure, used as a plant growth regulator.

    2-(3-Chlorophenoxy)propanamide: Another related compound with similar functional groups but different biological activity.

Uniqueness

2-(3-Chlorophenoxy)-N’-[(E)-[5-nitro-2-(pyrrolidin-1-YL)phenyl]methylidene]acetohydrazide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitro group and the pyrrolidine ring distinguishes it from simpler analogs, potentially enhancing its efficacy in various applications.

Properties

Molecular Formula

C19H19ClN4O4

Molecular Weight

402.8 g/mol

IUPAC Name

2-(3-chlorophenoxy)-N-[(E)-(5-nitro-2-pyrrolidin-1-ylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C19H19ClN4O4/c20-15-4-3-5-17(11-15)28-13-19(25)22-21-12-14-10-16(24(26)27)6-7-18(14)23-8-1-2-9-23/h3-7,10-12H,1-2,8-9,13H2,(H,22,25)/b21-12+

InChI Key

XFLAZZNKEPGGLS-CIAFOILYSA-N

Isomeric SMILES

C1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])/C=N/NC(=O)COC3=CC(=CC=C3)Cl

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])C=NNC(=O)COC3=CC(=CC=C3)Cl

Origin of Product

United States

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